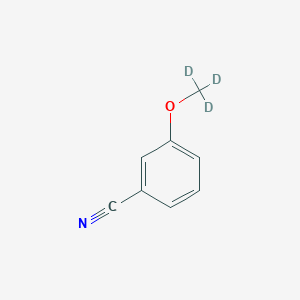

3-(Methoxy-D3)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Methoxy-D3)benzonitrile is an organic compound with the molecular formula C8H7NO. It is a derivative of benzonitrile, where a methoxy group is substituted at the third position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxy-D3)benzonitrile typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a suitable catalyst. One of the green synthetic routes involves the use of ionic liquids as recycling agents, which simplifies the separation process and eliminates the need for metal salt catalysts . The reaction conditions usually include a temperature of around 120°C and a reaction time of approximately 2 hours.

Industrial Production Methods

Industrial production of this compound can be achieved through the cyanation of benzene halides or the ammoxidation of toluene, ammonia, and air. These methods are advantageous due to their scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-(Methoxy-D3)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Substitution reactions often require strong acids or bases as catalysts.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Benzylamine derivatives.

Substitution: Various substituted benzonitriles depending on the substituent introduced.

Scientific Research Applications

3-(Methoxy-D3)benzonitrile is not directly discussed in the provided search results; therefore, an article focusing solely on its applications with comprehensive data tables and well-documented case studies cannot be composed. However, the search results do provide information on similar compounds and related concepts that can be used to infer potential applications of this compound.

Potential Applications Based on Related Compounds and Concepts

- Deuterated Compounds in Pharmaceutical Development Deuterated drugs, which incorporate deuterium atoms, can have improved pharmacokinetic properties due to the influence of deuterium on metabolic stability and half-life. this compound, with its deuterium-labeled methoxy group, could be investigated for its potential use in drug development to enhance efficacy and reduce side effects.

- Building Block in Chemical Synthesis 3-Bromo-5-(methoxy-d3)-pyridine is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Similarly, this compound could serve as an intermediate in the synthesis of various complex molecules with potential applications in diverse fields.

- Fluorescent Ligands for Receptors Dansyl-labeled fluorescent ligands have been developed for dopamine D2 and D3 receptors, which are important targets for neurological and psychiatric disorders . By analogy, this compound could be modified to create fluorescent ligands for various receptors, enabling their visualization and study in living cells .

- Hyaluronan Research Hyaluronan and its derivatives are used in various medical applications . While this compound is not directly related to hyaluronan, it could potentially be used in conjunction with hyaluronan in drug delivery systems or other biomedical applications.

- ADME Optimization The search results mention the importance of ADME (absorption, distribution, metabolism, and excretion) properties in drug development . this compound could be used as a tool to study the impact of deuterium labeling on the ADME properties of benzonitrile derivatives . The substitution at different positions of the phenyl ring can significantly influence the drug's potency, solubility, and clearance .

- Study of Enzyme Mechanisms and Metabolic Pathways 3-Bromo-5-(methoxy-d3)-pyridine is employed in the study of enzyme mechanisms and metabolic pathways due to its deuterium labeling. this compound could similarly be used to investigate metabolic pathways and enzyme interactions involving benzonitriles.

Mechanism of Action

The mechanism of action of 3-(Methoxy-D3)benzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound useful in research and industrial applications .

Comparison with Similar Compounds

Similar Compounds

3-Methoxybenzonitrile: A non-deuterated version of the compound with similar chemical properties.

4-Methoxybenzonitrile: Another isomer with the methoxy group at the fourth position.

2-Methoxybenzonitrile: An isomer with the methoxy group at the second position.

Uniqueness

3-(Methoxy-D3)benzonitrile is unique due to the presence of the deuterium atoms, which can provide insights into reaction mechanisms and isotope effects. This makes it particularly valuable in research applications where isotopic labeling is required .

Properties

Molecular Formula |

C8H7NO |

|---|---|

Molecular Weight |

136.17 g/mol |

IUPAC Name |

3-(trideuteriomethoxy)benzonitrile |

InChI |

InChI=1S/C8H7NO/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,1H3/i1D3 |

InChI Key |

KLXSUMLEPNAZFK-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=CC(=C1)C#N |

Canonical SMILES |

COC1=CC=CC(=C1)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.